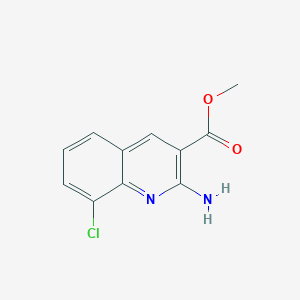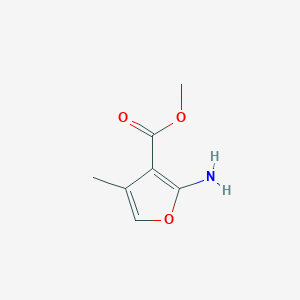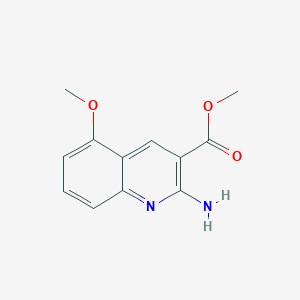
Ethyl 2,8-dimethylquinoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,8-dimethylquinoline-6-carboxylate is a chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.
Vorbereitungsmethoden
The synthesis of Ethyl 2,8-dimethylquinoline-6-carboxylate can be achieved through various synthetic routes. One common method involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate. This reaction is typically carried out in the presence of a catalytic amount of PEG-supported sulfonic acid at room temperature in solvents such as methanol, ether, acetonitrile, or dichloromethane . The reaction conditions are mild, and the yield of the desired product is generally high.
Analyse Chemischer Reaktionen
Ethyl 2,8-dimethylquinoline-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring. Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield quinoline N-oxide, while reduction with sodium borohydride can produce tetrahydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 2,8-dimethylquinoline-6-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives. These derivatives are valuable in the development of new materials and catalysts.
Biology: Quinoline derivatives, including this compound, are studied for their potential as antimicrobial agents. They have shown activity against various bacterial and fungal strains.
Medicine: This compound is investigated for its potential anticancer properties. Quinoline derivatives have been found to inhibit the growth of cancer cells and induce apoptosis.
Industry: this compound is used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of Ethyl 2,8-dimethylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, quinoline derivatives can intercalate into DNA, disrupting the replication and transcription processes. This leads to the inhibition of cell growth and proliferation. Additionally, quinoline derivatives can inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,8-dimethylquinoline-6-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 2,4-dimethylquinoline-3-carboxylate: This compound has a similar structure but differs in the position of the methyl groups and the carboxylate group. It exhibits similar chemical reactivity and biological activities.
Quinoline N-oxide: This oxidized derivative of quinoline has distinct chemical properties and is used in different applications, such as in the synthesis of heterocyclic compounds.
Tetrahydroquinoline: The reduced form of quinoline, which has different chemical and biological properties compared to its aromatic counterpart.
This compound is unique due to its specific substitution pattern on the quinoline ring, which influences its reactivity and biological activity.
Eigenschaften
Molekularformel |
C14H15NO2 |
|---|---|
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
ethyl 2,8-dimethylquinoline-6-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-4-17-14(16)12-7-9(2)13-11(8-12)6-5-10(3)15-13/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
JEGMHYNWAGBLKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C(=C1)C)N=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Iodo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13671809.png)
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13671811.png)
![3-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13671813.png)

![Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13671825.png)



